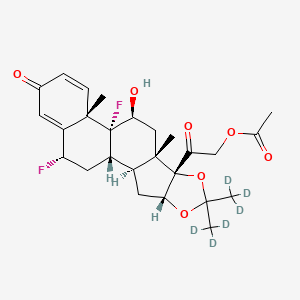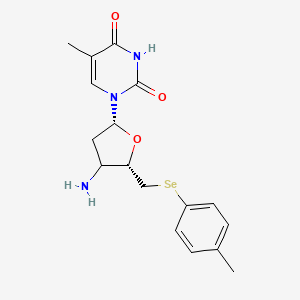
Ponesimod-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponesimod-d7 is a deuterium-labeled derivative of Ponesimod, a selective sphingosine-1-phosphate receptor 1 modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterium labeling in this compound is used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ponesimod-d7 involves the incorporation of deuterium atoms into the Ponesimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions
Ponesimod-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Ponesimod-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies to understand the behavior of Ponesimod in chemical reactions.
Biology: Employed in studies to trace the distribution and metabolism of Ponesimod in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ponesimod.
Industry: Utilized in the development of new formulations and delivery methods for Ponesimod.
Mecanismo De Acción
Ponesimod-d7, like Ponesimod, acts as a selective sphingosine-1-phosphate receptor 1 modulator. It binds to this receptor, leading to the internalization and degradation of the receptor. This prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the peripheral blood and limiting their ability to cause inflammation in conditions like multiple sclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with a similar mechanism of action.
Uniqueness
Ponesimod-d7 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, offering insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C23H25ClN2O4S |
|---|---|
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i2D3,4D,5D,6D,7D |
Clave InChI |
LPAUOXUZGSBGDU-OUJBTHLMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
SMILES canónico |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
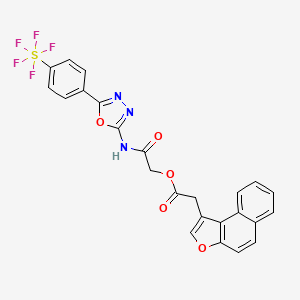


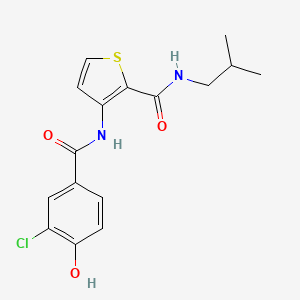

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
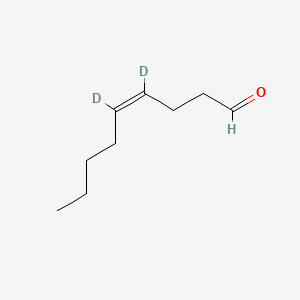


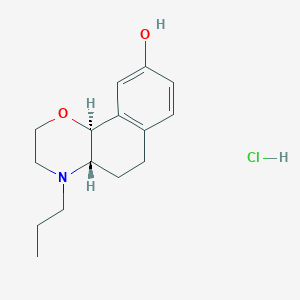
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
